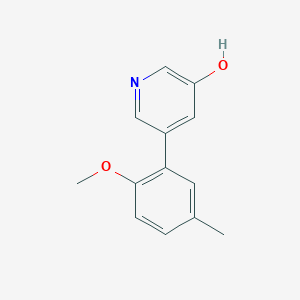
2-Hydroxy-4-(4-methoxy-2-methylphenyl)pyridine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-4-(4-methoxy-2-methylphenyl)pyridine, 95% (2H4MMPP-95) is a synthetic compound that has been studied for its potential applications in the fields of organic synthesis, medicinal chemistry, and drug discovery. It is a heterocyclic compound containing a pyridine ring and a methoxy-methylphenyl group, making it a useful building block for the synthesis of other compounds. 2H4MMPP-95 is a versatile compound with considerable potential for further development.
Aplicaciones Científicas De Investigación
2-Hydroxy-4-(4-methoxy-2-methylphenyl)pyridine, 95% has been studied for its potential applications in the fields of organic synthesis, medicinal chemistry, and drug discovery. It has been used as a building block for the synthesis of other compounds, such as quinoline derivatives, which have been used for the treatment of various diseases, including cancer. Additionally, 2-Hydroxy-4-(4-methoxy-2-methylphenyl)pyridine, 95% has been used as a key intermediate in the synthesis of pharmaceuticals, such as the anti-inflammatory drug celecoxib.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-4-(4-methoxy-2-methylphenyl)pyridine, 95% is not well understood. However, it is believed that the compound may interact with biological targets, such as receptors, enzymes, and other proteins. It is also believed that the compound may act as a prodrug, which is converted to an active form in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Hydroxy-4-(4-methoxy-2-methylphenyl)pyridine, 95% are not well understood. However, it is believed that the compound may have anti-inflammatory and antioxidant properties. Additionally, it is believed that the compound may have antibacterial and antifungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Hydroxy-4-(4-methoxy-2-methylphenyl)pyridine, 95% has several advantages and limitations in laboratory experiments. The compound is relatively stable, making it suitable for use in a wide range of synthetic reactions. Additionally, the compound is soluble in many common organic solvents, making it easy to work with. However, the compound is not soluble in water, making it difficult to work with in aqueous solutions.
Direcciones Futuras
The potential applications of 2-Hydroxy-4-(4-methoxy-2-methylphenyl)pyridine, 95% are still being explored. Possible future directions for research include the development of new synthetic routes, the synthesis of more complex derivatives, and the exploration of the compound’s potential therapeutic applications. Additionally, further research into the compound’s biochemical and physiological effects could be beneficial. Finally, further research into the compound’s potential toxicity and safety could be beneficial.
Métodos De Síntesis
2-Hydroxy-4-(4-methoxy-2-methylphenyl)pyridine, 95% is typically synthesized through the condensation of 4-methoxy-2-methylphenol and pyridine-2-carboxaldehyde. This reaction is typically carried out in the presence of a weak base, such as triethylamine, and a catalytic amount of an acid, such as p-toluenesulfonic acid. The reaction is typically carried out at room temperature, and the product is isolated by column chromatography.
Propiedades
IUPAC Name |
4-(4-methoxy-2-methylphenyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9-7-11(16-2)3-4-12(9)10-5-6-14-13(15)8-10/h3-8H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTINJIKAEBJEDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=CC(=O)NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682779 |
Source


|
| Record name | 4-(4-Methoxy-2-methylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-4-(4-methoxy-2-methylphenyl)pyridine | |
CAS RN |
1173157-68-0 |
Source


|
| Record name | 4-(4-Methoxy-2-methylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














